Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple functional groups such as sulfonic acid, cyanoethyl, hydroxyethyl, and triazinyl groups. These functional groups contribute to its diverse chemical reactivity and utility in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps include:
Formation of the triazinyl intermediate: This involves the reaction of cyanuric chloride with appropriate amines to introduce the cyanoethyl and hydroxyethyl groups.
Coupling reactions: The final step involves coupling the triazinyl intermediate with benzenesulfonic acid derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the cyanoethyl groups to primary amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Sulfone derivatives: Formed through oxidation.
Primary amines: Resulting from reduction of cyanoethyl groups.
Substituted triazines: Produced via nucleophilic substitution.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, and nucleic acids, modulating their activity. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules, while the triazinyl groups contribute to its reactivity and specificity.
Comparison with Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid functional group but differ in their additional substituents and overall structure.
Triazinyl compounds: These compounds contain the triazinyl group but may lack the sulfonic acid or cyanoethyl groups.
The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and applications.
Properties
CAS No. |
37515-76-7 |
---|---|
Molecular Formula |
C42H38N14Na4O14S4 |
Molecular Weight |
1183.1 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H42N14O14S4.4Na/c43-17-1-19-55(21-23-57)41-51-37(45-29-9-13-33(14-10-29)71(59,60)61)49-39(53-41)47-31-7-5-27(35(25-31)73(65,66)67)3-4-28-6-8-32(26-36(28)74(68,69)70)48-40-50-38(46-30-11-15-34(16-12-30)72(62,63)64)52-42(54-40)56(22-24-58)20-2-18-44;;;;/h3-16,25-26,57-58H,1-2,19-24H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;/q;4*+1/p-4 |
InChI Key |
HAMURXQOURMAQS-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCC#N)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCC#N)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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